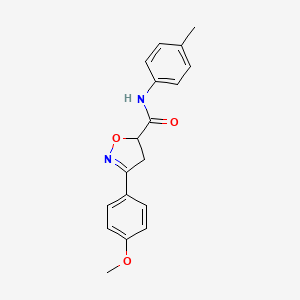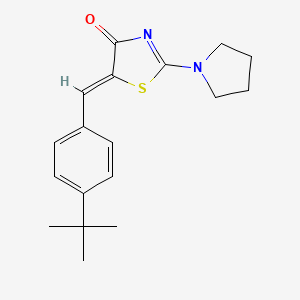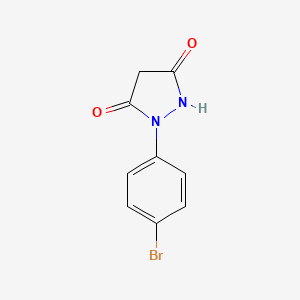![molecular formula C22H27N3O B5539178 3-{[4-(4-ethoxybenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5539178.png)
3-{[4-(4-ethoxybenzyl)-1-piperazinyl]methyl}-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indoles represent a crucial class of heterocyclic compounds with a wide array of biological and chemical properties. The interest in indole chemistry has led to the development of numerous synthetic strategies for indole and its derivatives, which are integral to pharmaceuticals, natural products, and materials science. The compound "3-{[4-(4-ethoxybenzyl)-1-piperazinyl]methyl}-1H-indole" belongs to this class, featuring functional groups that suggest it may have significant biological or chemical utility (Taber & Tirunahari, 2011).
Synthesis Analysis
The synthesis of indoles, including structures similar to the one , involves various strategies. Techniques such as Fischer, Reissert, and Bischler indole synthesis are common, each offering a unique pathway to the indole core. The diversity in synthetic methods allows for functional group manipulation, crucial for producing a wide range of indole derivatives (Deka, Deb, & Baruah, 2020).
Molecular Structure Analysis
The molecular structure of indoles is characterized by a fused benzene and pyrrole ring, which provides a platform for diverse chemical reactions and properties. The specific substituents on the indole ring, such as the ethoxybenzyl and piperazinyl groups, significantly influence the molecule's electronic distribution, reactivity, and potential interactions with biological targets (Zhang, Chen, & Yang, 2014).
Chemical Reactions and Properties
Indoles undergo a variety of chemical reactions, including electrophilic substitution at the 3-position, which is the most reactive site due to the electron-rich nature of the pyrrole ring. The presence of substituents such as the ethoxybenzyl and piperazinyl groups can further modify the reactivity and types of reactions the indole compound can participate in, including cross-coupling reactions, N-alkylation, and more (Bonandi, Perdicchia, Colombo, Foschi, Marzullo, & Passarella, 2020).
Physical Properties Analysis
The physical properties of indole derivatives, such as melting point, solubility, and crystallinity, are influenced by the nature and position of substituents on the indole core. For instance, the introduction of an ethoxy group could increase solubility in organic solvents, whereas the piperazinyl group might impact the compound's boiling point and melting point (Cheekatla, Barik, Anand, Mol K. M., & Porel, 2023).
Chemical Properties Analysis
The chemical properties of indole derivatives are largely defined by their electronic structure, which determines reactivity, acidity, and the potential for forming hydrogen bonds and π-π interactions. The specific chemical functionalities in "3-{[4-(4-ethoxybenzyl)-1-piperazinyl]methyl}-1H-indole" would likely exhibit unique reactivity patterns, especially in the context of biological systems or synthetic chemistry applications (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
科学的研究の応用
Alzheimer's Disease Treatment
Discovery and Development of SUVN-502 : Optimization of a series of 3-(piperazinylmethyl) indole derivatives led to the identification of SUVN-502 as a potential treatment for cognitive disorders, specifically Alzheimer's disease. It shows high affinity and selectivity over 100 target sites, including 5-HT6 receptors, and demonstrates preclinical efficacy, especially in combination with donepezil and memantine (R. Nirogi et al., 2017).
Synthetic Chemistry
Palladium-Catalyzed Reactions : The synthesis and functionalization of indoles, including those similar to 3-{[4-(4-ethoxybenzyl)-1-piperazinyl]methyl}-1H-indole, have been significantly advanced by palladium-catalyzed reactions. These methods provide access to a wide range of biologically active compounds with high efficiency and less waste (S. Cacchi* & G. Fabrizi, 2005).
Antitumor Activity
Bis-Indole Derivatives : Research into bis-indole derivatives, featuring two indole systems separated by a heterocycle like pyridine or piperazine, has shown significant antitumor activity in human cell lines. The study highlighted the potential of these compounds in cancer treatment, with specific derivatives showing promise in in vivo experiments (A. Andreani et al., 2008).
Antimicrobial Activities
Triazole Derivatives : Novel triazole derivatives synthesized from various ester ethoxycarbonylhydrazones have been screened for antimicrobial activities, revealing some compounds with good to moderate activities against test microorganisms. This research opens up possibilities for the development of new antimicrobial agents (H. Bektaş et al., 2010).
Dual Inhibitor for Cholinesterase and Monoamine Oxidase
N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine : This compound has been identified as a new dual inhibitor of cholinesterase and monoamine oxidase, showcasing the therapeutic potential of indole derivatives in treating neurodegenerative diseases (Óscar M. Bautista-Aguilera et al., 2014).
特性
IUPAC Name |
3-[[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]methyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c1-2-26-20-9-7-18(8-10-20)16-24-11-13-25(14-12-24)17-19-15-23-22-6-4-3-5-21(19)22/h3-10,15,23H,2,11-14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRIKJMGXXQLFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(4-ethoxybenzyl)piperazin-1-yl]methyl}-1H-indole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5539102.png)

![3-(ethylthio)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5539129.png)

![2-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B5539140.png)
![2-allyl-9-[(tetrahydro-2-furanylmethoxy)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5539142.png)
![2-(2-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5539148.png)
![3-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B5539157.png)

![N-(2,4-dimethylphenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5539173.png)
![[2-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid](/img/structure/B5539182.png)

![1-[5-(2-chlorophenyl)-2-furoyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5539193.png)
![N-(2,4-dimethylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5539203.png)